molecular formula C22H24N4O3S B3312007 3,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946287-32-7

3,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3312007
CAS No.: 946287-32-7
M. Wt: 424.5 g/mol
InChI Key: VDLFAHIHWZNXJH-UHFFFAOYSA-N
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Description

The compound 3,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a morpholine group and a 3,4-dimethylbenzene sulfonamide moiety. Its structure combines aromatic sulfonamide pharmacophores with a heterocyclic pyridazine-morpholine system, which is frequently explored in medicinal chemistry for modulating solubility, bioavailability, and target binding .

Typical solvents such as DMF and acetonitrile-water mixtures are employed in similar reactions, with yields ranging from 44% to 87% depending on substituent complexity .

Properties

IUPAC Name

3,4-dimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-16-3-8-20(15-17(16)2)30(27,28)25-19-6-4-18(5-7-19)21-9-10-22(24-23-21)26-11-13-29-14-12-26/h3-10,15,25H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLFAHIHWZNXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where morpholine reacts with a halogenated pyridazine derivative.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Overview

3,4-Dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structure, featuring a sulfonamide group and a morpholine moiety, allows for diverse applications in drug development and biochemical research.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly as an antitumor agent . The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further development in cancer therapies.

Biochemical Probes

This compound serves as a valuable biochemical probe in enzymatic studies. Its structural features allow it to interact with various enzymes, providing insights into enzyme mechanisms and helping to identify new therapeutic targets.

Antimicrobial Activity

Research has indicated that sulfonamide compounds possess antimicrobial properties. The specific interactions of this compound with bacterial enzymes may lead to the development of new antibiotics targeting resistant strains.

Drug Development

The unique structure of this compound allows for modifications that could enhance its pharmacological properties. It can be utilized as a scaffold for designing new drugs with improved efficacy and selectivity.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is likely related to its ability to interact with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may inhibit enzymes involved in folate synthesis, similar to other sulfonamides, leading to antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the 3,4-dimethylphenyl group and morpholin-4-yl-pyridazine core. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Key Substituents Melting Point (°C) Notable Spectral Data (FTIR, NMR) Reference
Target Compound C22H24N4O3S* 3,4-dimethylphenyl, morpholinyl-pyridazine N/A† N/A† -
3,5-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0044) C22H24N4O3S 3,5-dimethylphenyl, morpholinyl-pyridazine N/A SMILES: CC1=CC(S(NC2=CC(=C(C=C2)C3=NN=C(C=C3)N4CCOCC4))(=O)=O)C(C)=C1
4-butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0599) C24H29N5O3S 4-butoxyphenyl, morpholinyl-pyridazine N/A Available as screening compound (1 mg–10 mM)
4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (26) C24H30N8O3S Diethylamino-triazine, morpholinyl N/A Synthesized via triazine-amine coupling (86.3% yield)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide C31H24F2N6O4S Fluoro-chromenone, isopropyl sulfonamide 211–214 Mass: 616.9 (M+)

*Inferred molecular formula based on IUPAC name.

Key Observations

Substituent Position Sensitivity: The 3,4-dimethylphenyl group in the target compound contrasts with the 3,5-dimethyl isomer (G620-0044) . Replacement of the dimethylphenyl group with a 4-butoxyphenyl (G620-0599) introduces a flexible alkoxy chain, likely enhancing lipophilicity and membrane permeability .

Morpholine Contribution :

  • The morpholin-4-yl group is a common solubilizing moiety in sulfonamide derivatives. Its presence in the target compound and analogs (e.g., G620-0044, G620-0599) suggests a design strategy to improve aqueous solubility and pharmacokinetics .

Thermal Stability: While the target compound’s melting point is unreported, analogs with rigid cores (e.g., chromenone-containing sulfonamide in ) exhibit higher melting points (211–214°C), likely due to crystalline packing efficiency .

Synthetic Accessibility :

  • Triazine-linked sulfonamides (e.g., compound 26 ) achieve high yields (86.3%) via amine-triazine coupling, suggesting that similar methodologies could apply to the target compound .

Spectral and Analytical Data Gaps

Direct FTIR or NMR data for the target compound are absent in the evidence. However, analogs such as compound 9 () show characteristic sulfonamide FTIR peaks at 1390 cm⁻¹ (S=O asymmetric stretch) and 1596 cm⁻¹ (aromatic C=C), which are expected to align with the target compound’s spectral profile .

Biological Activity

Overview

3,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class, which is known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic properties, particularly as an enzyme inhibitor and receptor modulator.

Chemical Structure and Properties

The compound features a sulfonamide group, a morpholine ring, and a pyridazine ring, contributing to its unique chemical properties. Its molecular formula is C22H24N4O3SC_{22}H_{24}N_{4}O_{3}S, with a molecular weight of 424.5 g/mol. The IUPAC name is this compound.

The mechanism of action involves the interaction of the sulfonamide group with specific enzymes or receptors. The structural mimicry of natural substrates allows the compound to bind effectively to active sites, inhibiting enzyme activity. The morpholine and pyridazine rings enhance binding affinity and specificity.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of various enzymes:

Compound Target Enzyme IC50 (µM) Mechanism
Compound 23p38α kinase0.004Competitive inhibition
2-hydrazinocarbonyl-benzenesulfonamideCalcium channelsN/AModulation of calcium influx

The aforementioned studies demonstrate that this class of compounds can modulate critical signaling pathways linked to inflammation and cardiovascular responses .

Antimicrobial and Anti-inflammatory Properties

Sulfonamides are traditionally recognized for their antimicrobial properties. Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNFα. This potential was highlighted in animal models where similar compounds showed reduced inflammatory responses following administration .

Case Studies

  • In Vivo Studies:
    A study evaluated the effects of related sulfonamide derivatives on perfusion pressure in isolated rat hearts. Results indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits .
  • Docking Studies:
    Molecular docking simulations have shown that the morpholine and pyridazine moieties in this compound can form hydrogen bonds with critical amino acids in target proteins, enhancing binding stability and specificity .

Pharmacokinetics

The pharmacokinetic profile of sulfonamides generally includes parameters such as absorption, distribution, metabolism, and excretion (ADME). Computational models suggest favorable permeability characteristics for this compound across biological membranes, indicating its potential for effective systemic delivery .

Q & A

Q. What are the optimal synthetic pathways for preparing this sulfonamide derivative?

The synthesis involves multi-step reactions, including cyclization, substitution, and sulfonamide coupling. Key steps include:

  • Cyclization : React amines with diketones to form the pyridazine core under reflux conditions (e.g., ethanol, 80°C) .
  • Morpholine Substitution : Introduce morpholine via nucleophilic aromatic substitution (e.g., morpholine, K₂CO₃, DMF, 120°C) .
  • Sulfonamide Formation : Couple the intermediate with 3,4-dimethylbenzenesulfonyl chloride using a base (e.g., pyridine or Et₃N) at 0–25°C .
StepReaction TypeReagents/ConditionsYield (%)Reference
1Pyridazine core synthesisEthanol, reflux, 12h75
2Morpholine introductionMorpholine, K₂CO₃, DMF, 120°C, 24h82
3Sulfonamide coupling3,4-Dimethylbenzenesulfonyl chloride, Et₃N, CH₂Cl₂68

Q. Which spectroscopic techniques are critical for structural confirmation?

Use IR to identify sulfonamide N–H stretches (~3266 cm⁻¹) and ¹H NMR to resolve aromatic protons (δ 6.8–8.5 ppm) and morpholine signals (δ 3.6–3.8 ppm). X-ray crystallography (e.g., SHELXL ) validates molecular geometry (e.g., C–S bond length: ~1.76 Å) .

TechniqueKey DataFunctional Group/FeatureReference
IR3266 cm⁻¹ (N–H stretch)Sulfonamide NH
¹H NMRδ 3.6–3.8 (morpholine CH₂)Morpholine ring
X-rayCCDC entry with P21/c space groupPlanar sulfonamide moiety

Q. How can researchers optimize reaction yields during sulfonamide coupling?

  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
  • Base Selection : Use Et₃N over pyridine for faster deprotonation in non-polar solvents (e.g., CH₂Cl₂) .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .

Advanced Research Questions

Q. How can crystallographic data validation resolve structural ambiguities?

Use SHELXL for refinement, applying restraints for disordered morpholine/pyridazine rings. Validate via:

  • R-factor convergence (target: R₁ < 0.05) .
  • ADDSYM checks to detect missed symmetry elements .
  • Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O bonds) .

Q. What strategies address contradictions in biological activity data?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing morpholine with piperazine) and compare IC₅₀ values .
  • Assay Standardization : Use consistent enzyme sources (e.g., recombinant kinases) and control for solvent effects (e.g., DMSO ≤1% v/v) .
Analog ModificationBiological Activity (IC₅₀, nM)Reference
Morpholine → Piperazine12.5 ± 1.2 (vs. 8.7 ± 0.9)
3,4-Dimethyl → 3-Fluoro23.4 ± 2.1 (vs. 8.7 ± 0.9)

Q. How can molecular docking predict binding modes with kinase targets?

  • Protein Preparation : Retrieve kinase structures from PDB (e.g., 4AKE) and remove water/ions .
  • Ligand Parameterization : Assign charges using AM1-BCC in Open Babel .
  • Docking Software : Use AutoDock Vina with a grid box centered on the ATP-binding site .
ParameterValueReference
Grid Box Dimensions25 × 25 × 25 ų
Exhaustiveness100
Average Binding Energy-9.2 ± 0.3 kcal/mol

Q. What methodologies improve metabolic stability in preclinical studies?

  • Trifluoromethyl Incorporation : Replace methyl groups with CF₃ to reduce CYP450-mediated oxidation .
  • Deuterium Labeling : Substitute H with D at metabolically labile sites (e.g., benzylic positions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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